molecular formula C9H7FN4O2 B2892495 N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine CAS No. 400079-94-9

N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2892495
CAS No.: 400079-94-9
M. Wt: 222.179
InChI Key: WZEBZIAPJQDLJV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine is a pyrazole derivative characterized by a nitro group at position 4 of the pyrazole ring and a 4-fluorophenyl substituent at position 1 (N-linked). The nitro group and fluorophenyl moiety are critical for electronic and steric effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-6-1-3-7(4-2-6)12-9-8(14(15)16)5-11-13-9/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEBZIAPJQDLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NN2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine typically involves the reaction of 4-fluoroaniline with 4-nitro-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features
This compound 4-NO₂ (C4), N-(4-FC₆H₄) (N1) C₉H₇FN₄O₂ Nitro group enhances electron-withdrawing effects; fluorophenyl improves lipophilicity
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 4-(4-CH₃C₆H₄) (C4), N-(4-FC₆H₄) (N1) C₁₆H₁₄FN₃ Methylphenyl substituent introduces steric bulk; reduced polarity vs. nitro
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine 4-(4-FC₆H₄) (C4), 1-(4-NO₂C₆H₄) (N1), 3-(pyridin-4-yl) (C3) C₂₀H₁₄FN₅O₂ Additional pyridinyl group enhances hydrogen bonding; extended π-system
N-(4-fluorophenyl)maleimide (19) Maleimide core with 4-FC₆H₄ C₁₀H₆FNO₂ Different scaffold (maleimide vs. pyrazole); similar IC₅₀ to halogen analogs

Key Observations:

Nitro vs. Halogen Substituents : In maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide), the inhibitory potency (IC₅₀ ≈ 5.18 µM) is comparable to iodine- or bromine-substituted analogs, suggesting electronic effects (e.g., electron withdrawal) dominate over steric factors in activity .

Positional Effects : The 4-nitrophenyl group in the title compound likely increases planarity and conjugation compared to 3-substituted pyrazoles (e.g., 2-(4-fluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine), altering binding affinity .

Crystallographic and Geometric Analysis

The crystal structure of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () reveals a triclinic lattice (space group P1) with unit cell parameters:

  • a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å
  • α = 79.906°, β = 78.764°, γ = 86.245°
  • Bond angles and torsion angles indicate significant planarity in the pyrazole-nitrophenyl system, facilitating π-π stacking interactions .

In contrast, simpler analogs like 1-(4-fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine lack crystallographic data in the evidence, limiting direct geometric comparisons.

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